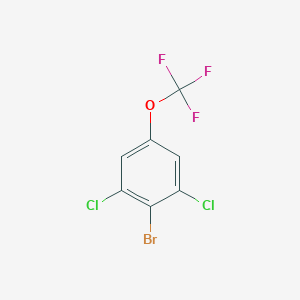

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2F3O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAJZKZQEJSRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596757 | |

| Record name | 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118754-55-5 | |

| Record name | 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118754-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

CAS Number: 118754-55-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a trifluoromethoxy group. This trifluoromethoxy moiety is of significant interest in medicinal chemistry and drug design. The incorporation of the -OCF3 group can substantially enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As a substituted benzene derivative, this compound serves as a versatile building block in organic synthesis, particularly for the introduction of the 2,6-dichloro-4-(trifluoromethoxy)phenyl motif into more complex molecules. Its utility is pronounced in the construction of novel pharmaceutical and agrochemical agents.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is provided in the table below. These properties are essential for understanding the compound's behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 118754-55-5 | [1][2][3] |

| Molecular Formula | C7H2BrCl2F3O | [1][2][3] |

| Molecular Weight | 309.89 g/mol | [1] |

| IUPAC Name | 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | [1][3] |

| Appearance | White to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt | [3] |

| Purity | ≥96.0% (GC) | [3] |

| SMILES | FC(F)(F)OC1=CC(Cl)=C(Br)C(Cl)=C1 | [2][3] |

| InChI Key | CAAJZKZQEJSRJO-UHFFFAOYSA-N | [3] |

Synthesis

A general conceptual workflow for the synthesis of such a compound is outlined below.

Caption: Conceptual workflow for the synthesis of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is primarily dictated by the presence of the bromine atom on the aromatic ring. This bromine atom makes the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene can be coupled with a variety of boronic acids or their esters to introduce the 2,6-dichloro-4-(trifluoromethoxy)phenyl group into a target molecule.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general protocol, adapted from procedures for similar aryl bromides, is as follows:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 1-5 mol%), and a suitable base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 eq.).

-

Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.

-

Degassing: Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

-

Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, quench with water or saturated aqueous NH4Cl, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene with a wide range of primary or secondary amines to synthesize novel aniline derivatives.

General Experimental Protocol for Buchwald-Hartwig Amination:

A general protocol, based on standard procedures for aryl bromides, is as follows:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K3PO4).

-

Addition of Reactants: Add 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene (1.0 eq.) and the desired amine (1.1-1.5 eq.).

-

Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Reaction Conditions: Seal the flask and heat the mixture with stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Potential Signaling Pathways in Drug Development

While no specific signaling pathways directly modulated by 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene have been identified in the searched literature, its utility as a synthetic intermediate suggests its incorporation into molecules targeting a wide range of biological pathways. The trifluoromethoxy group is often employed in the design of kinase inhibitors, GPCR modulators, and other therapeutic agents where enhanced lipophilicity and metabolic stability are desired.

The general role of such building blocks in drug discovery is to serve as a scaffold or key substituent in a molecule that is designed to interact with a specific biological target, such as an enzyme or a receptor, within a signaling pathway.

References

An In-depth Technical Guide to 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. This document collates available data on its identity, properties, and safety, and outlines general experimental protocols for the determination of its key physical characteristics.

Core Chemical Properties

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is a substituted benzene ring bearing a bromine atom, two chlorine atoms, and a trifluoromethoxy group. These substitutions significantly influence its chemical reactivity and physical properties.

Table 1: Chemical and Physical Properties of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | [1] |

| CAS Number | 118754-55-5 | [1][2] |

| Molecular Formula | C₇H₂BrCl₂F₃O | [1][3] |

| Molecular Weight | 309.89 g/mol | [1] |

| Appearance | White to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt | [4] |

| Purity | ≥96.0% (GC) | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is not widely published, analogous polysubstituted halobenzenes are often synthesized through multi-step pathways involving halogenation, nitration, reduction, and diazotization reactions.[8][9][10] The starting materials and reagents would be selected to achieve the desired substitution pattern on the benzene ring.

The reactivity of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is dictated by the electronic effects of its substituents. The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. The bromine and chlorine atoms are also deactivating but are ortho-, para-directing. The bromine atom provides a handle for further functionalization through reactions such as Suzuki-Miyaura coupling, which is a common strategy in the synthesis of complex organic molecules for pharmaceutical applications.[11]

Stability and Storage

Information on the specific stability of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is limited. However, like many halogenated aromatic compounds, it is expected to be relatively stable under standard laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Safety and Handling

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin, wash with plenty of water.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene are not available for this specific compound. However, standard methodologies for similar organic compounds can be applied.

Workflow for Physical Property Determination

References

- 1. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | C7H2BrCl2F3O | CID 18947696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. labcompare.com [labcompare.com]

- 4. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, 97% 10 g | Buy Online [thermofisher.com]

- 5. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. embibe.com [embibe.com]

- 8. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 9. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and evaluation of novel chemical entities.

Molecular Structure and Identification

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is a substituted benzene ring bearing a bromine atom, two chlorine atoms, and a trifluoromethoxy group. The precise arrangement of these substituents on the aromatic core dictates its chemical reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene[1] |

| CAS Number | 118754-55-5[1] |

| Molecular Formula | C₇H₂BrCl₂F₃O[1] |

| Molecular Weight | 309.89 g/mol [1] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)Br)Cl)OC(F)(F)F[1] |

| InChI | InChI=1S/C7H2BrCl2F3O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12,13)/h1-2H[1] |

| InChIKey | CAAJZKZQEJSRJO-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene are crucial for understanding its behavior in various chemical and biological systems. The trifluoromethoxy group, in particular, is known to influence properties such as lipophilicity and metabolic stability, which are key considerations in drug design.[2]

| Property | Value | Source |

| Appearance | White to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt | [3] |

| Purity (Assay by GC) | ≥96.0% | [3] |

Spectroscopic Data

-

FTIR Spectroscopy : Data has been acquired using a Bruker Tensor 27 FT-IR instrument with both neat and Attenuated Total Reflectance (ATR) techniques.

-

Raman Spectroscopy : Data has been collected using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.

For researchers requiring detailed spectral analysis, it is recommended to acquire these datasets from commercial chemical suppliers or to perform independent spectroscopic analysis upon obtaining a sample of the compound.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is not extensively documented in peer-reviewed journals, general synthetic strategies for related halogenated and trifluoromethoxy-substituted benzene derivatives can be inferred from the patent literature and established organic chemistry principles.

The synthesis would likely involve a multi-step process starting from a more readily available substituted benzene derivative. Key transformations could include:

-

Halogenation: Introduction of bromine and chlorine atoms onto the aromatic ring via electrophilic aromatic substitution reactions.

-

Introduction of the Trifluoromethoxy Group: This can be a challenging transformation. Methods for the synthesis of aryl trifluoromethyl ethers often involve the reaction of a corresponding phenol with a trifluoromethylating agent or a two-step process involving the conversion of a phenol to a chlorodifluoromethyl ether followed by fluorination.[2]

The reactivity of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene will be dictated by the electronic effects of its substituents. The trifluoromethoxy group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a potentially useful building block for the synthesis of more complex molecules.

Potential Applications and Biological Activity

Halogenated compounds and molecules containing the trifluoromethoxy group are of significant interest in medicinal chemistry and agrochemical research. The trifluoromethoxy group can enhance metabolic stability and membrane permeability of drug candidates.[2]

Currently, there is no publicly available information on the specific biological activity or signaling pathway modulation of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene. Its structural similarity to other biologically active halogenated aromatic compounds suggests that it could be a candidate for screening in various biological assays to explore its potential therapeutic or pesticidal properties.

Logical Relationship: A Generalized Synthetic Approach

The following diagram illustrates a generalized, conceptual workflow for the synthesis of a polysubstituted benzene derivative like 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, highlighting the logical sequence of reactions that might be employed.

References

- 1. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | C7H2BrCl2F3O | CID 18947696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, 97% 1 g | Request for Quote [thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of a direct, published synthesis, this document outlines a plausible and chemically sound two-step approach, commencing with the synthesis of the key intermediate, 1,3-dichloro-5-(trifluoromethoxy)benzene, followed by its selective bromination. This guide provides detailed experimental protocols derived from analogous transformations of similar substrates, alongside structured data and visual representations of the synthetic route.

Proposed Synthesis Pathway

The synthesis of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is proposed to proceed via a two-step sequence. The initial step involves the formation of the trifluoromethoxy group on a dichlorinated phenol, followed by a regioselective electrophilic aromatic bromination.

Caption: Proposed two-step synthesis pathway for the target molecule.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis. These protocols are based on established methodologies for similar chemical transformations.

Step 1: Synthesis of 1,3-dichloro-5-(trifluoromethoxy)benzene

The synthesis of the key intermediate, 1,3-dichloro-5-(trifluoromethoxy)benzene, can be achieved through the trifluoromethoxylation of 3,5-dichlorophenol. Several methods for the trifluoromethoxylation of phenols have been reported in the literature. A common approach involves the use of a trifluoromethyl source and a suitable catalyst.

Protocol: (Adapted from methodologies for trifluoromethoxylation of phenols)

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dichlorophenol (1 equivalent).

-

Solvent and Reagents: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Trifluoromethoxylation: Add a trifluoromethoxylating agent, such as trifluoromethyl triflate (Tf2O-CF3) or a combination of a trifluoromethyl source (e.g., TMSCF3) and an oxidant. The specific choice of reagent and catalyst system is crucial and various methods have been developed for this transformation.

-

Reaction Conditions: The reaction temperature and time will depend on the chosen method and can range from low temperatures to elevated temperatures. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1,3-dichloro-5-(trifluoromethoxy)benzene.

Step 2: Synthesis of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

The final step is the regioselective electrophilic bromination of 1,3-dichloro-5-(trifluoromethoxy)benzene. The trifluoromethoxy group is a deactivating but ortho, para-directing group, while the two chlorine atoms are deactivating and meta-directing. The combined directing effects favor the introduction of the bromine atom at the C2 position, which is ortho to the trifluoromethoxy group and meta to both chlorine atoms. A robust method for the bromination of deactivated aromatic rings involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid.[1]

Protocol: (Adapted from Rajesh et al., 2007 for the bromination of deactivated aromatics)[1]

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-dichloro-5-(trifluoromethoxy)benzene (1 equivalent) in concentrated sulfuric acid at room temperature.

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.0 - 1.2 equivalents) portion-wise to the solution while maintaining the temperature.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, for instance, at 60 °C, for a period of 1.5 to 3 hours.[1] The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Extraction and Purification: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3,5-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 591-35-5 |

| 1,3-Dichloro-5-(trifluoromethoxy)benzene | C₇H₃Cl₂F₃O | 247.00 | Not available |

| 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | C₇H₂BrCl₂F₃O | 325.89 | 118754-55-5 |

Table 2: Expected Reaction Parameters (Based on Analogous Reactions)

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1. Trifluoromethoxylation | 3,5-Dichlorophenol | (Varies) | DCM or DMF | (Varies) | (Varies) | 60-80 (Estimated) |

| 2. Electrophilic Bromination | 1,3-Dichloro-5-(trifluoromethoxy)benzene | NBS, H₂SO₄ | Concentrated H₂SO₄ | 60 | 1.5 - 3 | 80-95 (Estimated) |

Logical Workflow

The logical progression of the synthesis is straightforward, beginning with the functionalization of a readily available starting material to introduce the trifluoromethoxy group, followed by the selective introduction of a bromine atom to arrive at the final target molecule.

References

Spectroscopic Profile of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, a substituted aromatic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals in drug development and related fields, offering a centralized resource for the predicted and known spectroscopic characteristics of this molecule.

Compound Overview

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is a halogenated aromatic ether. Its structure combines several functionalities that influence its chemical and physical properties, making spectroscopic analysis a critical tool for its characterization. The presence of bromine, chlorine, and a trifluoromethoxy group results in a unique spectroscopic signature.

Table 1: General Compound Information

| Identifier | Value |

| IUPAC Name | 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene[1] |

| Molecular Formula | C₇H₂BrCl₂F₃O[1] |

| Molecular Weight | 309.89 g/mol [1] |

| CAS Number | 118754-55-5[1] |

Predicted Spectroscopic Data

Due to a lack of publicly available, experimentally derived spectra for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.5 - 7.8 | Singlet | 2H | Aromatic C-H |

The two protons on the aromatic ring are in a similar chemical environment and are expected to appear as a single peak or two closely spaced singlets.

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 150 - 160 (quartet) | C-OCF₃ |

| 130 - 140 | C-Cl |

| 120 - 130 (quartet) | -OCF₃ |

| 115 - 125 | C-H |

| 110 - 120 | C-Br |

The carbon attached to the trifluoromethoxy group and the trifluoromethyl carbon itself will exhibit splitting due to carbon-fluorine coupling.

Table 4: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| -58 to -62 | Singlet | 3F | -OCF₃ |

The three fluorine atoms of the trifluoromethoxy group are equivalent and are expected to appear as a singlet.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 308, 310, 312 | Molecular ion peak cluster ([M]⁺) |

| 229, 231 | Loss of Br ([M-Br]⁺) |

| 273, 275 | Loss of Cl ([M-Cl]⁺) |

| 69 | CF₃⁺ fragment |

The isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a complex isotopic pattern for the molecular ion and fragments containing these halogens.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 6: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 1550 - 1600 | C=C aromatic ring stretching |

| 1200 - 1250 | C-O-C stretching (aryl ether) |

| 1100 - 1200 | C-F stretching (strong) |

| 700 - 850 | C-Cl stretching |

| 600 - 700 | C-Br stretching |

Experimental Protocols

While specific experimental details for this compound are not available, the following are general protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution would then be transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a sufficient number of scans would be required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Mass Spectrometry

For EI-MS, a dilute solution of the compound in a volatile solvent like methanol or dichloromethane would be introduced into the mass spectrometer. The sample would be vaporized and then ionized by a high-energy electron beam. The resulting ions would be separated based on their mass-to-charge ratio and detected.

Infrared (IR) Spectroscopy

A small amount of the neat compound would be analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel chemical entity like 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.

References

Technical Guide on the Safe Handling of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene (CAS No. 118754-55-5). The information is compiled from safety data sheets and chemical databases to ensure a high standard of safety in a laboratory or industrial setting.

Chemical Identification and Physical Properties

This section summarizes the key physical and chemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | [1][2] |

| CAS Number | 118754-55-5 | [1][2][3] |

| Molecular Formula | C7H2BrCl2F3O | [1][2] |

| Molecular Weight | 309.89 g/mol | [1] |

| Appearance | White to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt | [2] |

| Purity | ≥96.0% to 97% | [2][4][5] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table outlines its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Pictogram:

First-Aid Measures

Immediate medical attention is required in case of exposure. The following are recommended first-aid procedures.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water.[3] |

Note: Treat symptomatically. No specific antidote is known.[3]

Handling and Storage

Proper handling and storage are crucial to prevent exposure and maintain chemical integrity.

| Aspect | Protocol |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray.[6] Ensure adequate ventilation.[6] Wash hands thoroughly after handling.[3] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[6] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

| Control Type | Recommendation |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[6][7] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (e.g., EN166 standard).[6] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] Inspect gloves before use.[7] |

| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is needed. For higher-level protection or in case of insufficient ventilation, use approved respirator cartridges (e.g., OV/AG/P99 US or ABEK-P2 EU EN 143).[7][8] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[9] |

Accidental Release and Disposal

In case of a spill or for final disposal, the following measures should be taken.

| Aspect | Procedure |

| Accidental Release | Use personal protective equipment. Ensure adequate ventilation.[8] Soak up with inert absorbent material (e.g., sand, silica gel). Keep in suitable, closed containers for disposal.[6] Do not let the product enter drains.[6][9] |

| Disposal | Disposal should be in accordance with local, regional, and national hazardous waste regulations. Contact a licensed professional waste disposal service.[9][10] |

Fire-Fighting Measures

| Aspect | Information |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] |

| Unsuitable Extinguishing Media | No information available.[3] |

| Specific Hazards | Vapors may form an explosive mixture with air.[6] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Gaseous hydrogen fluoride (HF).[6] |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[7] |

Experimental Workflow

The following diagram illustrates a generalized workflow for handling 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene in a research setting, emphasizing safety checkpoints.

Caption: General laboratory workflow for handling hazardous chemicals.

References

- 1. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | C7H2BrCl2F3O | CID 18947696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, 97% 10 g | Request for Quote [thermofisher.com]

- 5. labcompare.com [labcompare.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. angenechemical.com [angenechemical.com]

- 9. aaronchem.com [aaronchem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene for Researchers

This technical guide provides a comprehensive overview of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, a halogenated aromatic compound relevant to professionals in chemical research and drug development. This document details the compound's properties, commercial availability, and a representative synthetic protocol.

Compound Identification and Properties

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is a substituted benzene derivative. Its chemical structure and key identifiers are crucial for accurate sourcing and application in experimental settings.

| Property | Value |

| IUPAC Name | 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene |

| CAS Number | 118754-55-5 |

| Molecular Formula | C₇H₂BrCl₂F₃O |

| Molecular Weight | 326.90 g/mol |

| Purity (Typical) | ≥97% (GC) |

| Physical Appearance | White to pale yellow or clear colorless to pale yellow solid/liquid |

| InChI Key | CAAJZKZQEJSRJO-UHFFFAOYSA-N |

| SMILES | FC(F)(F)OC1=CC(Cl)=C(Br)C(Cl)=C1 |

Commercial Availability

This compound is available from several chemical suppliers, typically on a research scale. Researchers can procure it from the following vendors:

-

Thermo Fisher Scientific (formerly Alfa Aesar)

-

BLDpharm

-

Biosynth

It is recommended to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data on purity and other quality control parameters.

Representative Synthetic Protocol

Hypothetical Synthesis Workflow

The logical workflow for the synthesis of the target compound would likely involve a multi-step process starting from a more readily available precursor. A possible route is the halogenation of a trifluoromethoxy-substituted benzene derivative.

Caption: Hypothetical synthesis workflow for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.

Detailed Experimental Methodology

Objective: To synthesize 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene via electrophilic bromination.

Materials:

-

1,3-Dichloro-5-(trifluoromethoxy)benzene (starting material)

-

N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)

-

Acetonitrile or a suitable chlorinated solvent (e.g., Dichloromethane)

-

Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst (if using Br₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1,3-dichloro-5-(trifluoromethoxy)benzene (1.0 eq) in the chosen reaction solvent.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.1 eq). If using liquid bromine, add a catalytic amount of FeBr₃ followed by the slow, dropwise addition of Br₂ (1.1 eq) at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature (or gently heat if necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture to room temperature. If Br₂ was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

-

Work-up: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.

Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS.

Applications in Research and Development

As a halogenated aromatic compound, 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is primarily utilized as a building block in organic synthesis . The presence of multiple halogen atoms at specific positions allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to construct more complex molecules. The trifluoromethoxy group can impart desirable properties such as increased lipophilicity and metabolic stability in the final compounds, making it a valuable moiety in the design of agrochemicals and pharmaceuticals.

The logical relationship for its application in a typical drug discovery workflow is illustrated below.

Caption: Application of the title compound in a drug discovery workflow.

Technical Guide: Physicochemical Characterization of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making it a subject of interest in drug design.[1][2] A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and biological screening. This guide provides a summary of the known physical properties and outlines detailed experimental protocols for their determination.

Core Physical Properties

A summary of the key physical and chemical identifiers for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is presented below. While some properties are readily available, others such as melting point, boiling point, density, and solubility require experimental determination.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | PubChem[3] |

| CAS Number | 118754-55-5 | PubChem[3] |

| Molecular Formula | C₇H₂BrCl₂F₃O | PubChem[3] |

| Molecular Weight | 309.89 g/mol | PubChem[3] |

| Appearance | White to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt | Thermo Fisher Scientific[4][5] |

| Purity | ≥96.0% (GC) | Thermo Fisher Scientific[4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the primary physical properties of organic compounds like 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered solid is introduced into a capillary tube, which is then sealed at one end.[6][7] The tube is tapped gently to pack the sample to a height of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8]

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has liquefied (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

Methodology: Micro Boiling Point (Capillary Method)

-

Sample Preparation: A few drops of the liquid are placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[9][11]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[9][11]

-

Heating and Observation: The sample is heated gently. A continuous stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure overcomes the atmospheric pressure.[12]

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Density Determination

Density, the mass per unit volume, is a fundamental physical property used for substance identification and purity assessment.[13]

Methodology: Volumetric and Gravimetric Measurement

-

Mass Measurement: A known volume of the liquid is accurately dispensed into a tared volumetric flask or pycnometer of a specific volume (e.g., 5 or 10 mL).[13]

-

Volume Measurement: The precise volume is noted from the calibrated glassware.

-

Calculation: The density (ρ) is calculated by dividing the mass of the liquid by its volume. Measurements should be performed at a constant, recorded temperature as density is temperature-dependent.[13]

Solubility Determination

Solubility provides insights into the polarity and potential intermolecular interactions of a compound, which is crucial for applications in drug delivery and formulation.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.[14]

-

Solvent Addition: A specific volume of a chosen solvent (e.g., 1 mL of water, ethanol, diethyl ether, or a buffered aqueous solution) is added incrementally with vigorous shaking after each addition.[14][15]

-

Observation: The compound's solubility is observed and categorized as soluble (dissolves completely), partially soluble, or insoluble.[16]

-

Systematic Testing: A hierarchical approach is often used, starting with water, followed by organic solvents of varying polarity, and aqueous solutions of different pH to assess acidic or basic properties.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.

References

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | C7H2BrCl2F3O | CID 18947696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, 97% 10 g | Buy Online [thermofisher.com]

- 5. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, 97% 10 g | Request for Quote [thermofisher.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.ws [chem.ws]

A Technical Guide to the IUPAC Nomenclature of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

Abstract: This document provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) name for the chemical compound 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene. It outlines the systematic protocol for naming polysubstituted benzene derivatives, ensuring clarity and adherence to international standards. The process involves identifying the parent structure, prioritizing and numbering substituents to achieve the lowest possible locant set, and arranging them alphabetically. This guide confirms the validity of the name 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene through a step-by-step application of these rules.

Chemical Identification

The compound is a polysubstituted aromatic ring. Its fundamental properties are summarized below.

Table 1: Chemical Identity of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

| Identifier | Value |

| IUPAC Name | 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene[1][2] |

| Molecular Formula | C₇H₂BrCl₂F₃O[1][2] |

| Molecular Weight | 309.89 g/mol [1] |

| CAS Number | 118754-55-5[2] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)Br)Cl)OC(F)(F)F[1] |

| InChI Key | CAAJZKZQEJSRJO-UHFFFAOYSA-N[1][2] |

Methodology: Systematic IUPAC Nomenclature Protocol

The naming of substituted benzene compounds follows a structured protocol established by IUPAC. This methodology ensures that every distinct chemical structure has a unique and unambiguous name. The key steps are detailed below.

Experimental Protocols:

-

Identification of the Parent Compound: For aromatic compounds with substituents that do not confer a special name (e.g., -OH for phenol, -NH₂ for aniline), the parent name is "benzene".[3]

-

Identification and Prioritization of Substituents: All groups attached to the benzene ring are identified. For the purpose of naming, halides (Bromo-, Chloro-) and alkoxy derivatives (Trifluoromethoxy-) are treated as substituent prefixes. None of these groups have priority to be assigned the '1' position automatically.[4]

-

Determination of the Lowest Locant Set: The carbon atoms of the benzene ring are numbered from 1 to 6 to assign a position (locant) to each substituent. The numbering should be done to give the substituents the lowest possible set of numbers.[4][5] This "lowest locant rule" is applied by comparing different numbering schemes term by term; the scheme that has the lower number at the first point of difference is chosen.[4]

-

Alphabetical Ordering of Substituents: The identified substituents are arranged in alphabetical order. Prefixes like "di-", "tri-", etc., are ignored for alphabetization purposes.[5]

-

Assembly of the Final IUPAC Name: The final name is constructed by listing the alphabetically ordered substituents, each preceded by its locant number, followed by the parent name "benzene".

Analysis and Results: Application of the Protocol

The systematic protocol was applied to the target molecule to verify its IUPAC name.

Identification of Parent and Substituents

-

Parent Compound: Benzene

-

Substituents:

-

One Bromo (-Br) group

-

Two Chloro (-Cl) groups

-

One Trifluoromethoxy (-OCF₃) group

-

Determination of Locant Set

To assign the lowest possible set of locants, different starting points for numbering the benzene ring were evaluated. The goal is to find the sequence that produces the lowest numerical set.

Table 2: Comparison of Potential Locant Numbering Schemes

| Starting Position | Numbering Direction | Substituent Positions | Locant Set | First Point of Difference Comparison | Outcome |

| Chloro (C1) | Clockwise | 1,2,3,5 | {1, 2, 3, 5} | - | Lowest Set |

| Bromo (C2) | Clockwise | 1,2,4,6 | {1, 2, 4, 6} | 3 vs 4 | Higher |

| Trifluoromethoxy (C5) | Clockwise | 1,3,4,5 | {1, 3, 4, 5} | 2 vs 3 | Higher |

The analysis shows that the locant set {1, 2, 3, 5} is the lowest possible, as it has the smallest number at the first point of difference when compared to other potential sets.

Final Name Assembly

With the locant set {1, 2, 3, 5} established, the substituents are assigned their positions and ordered alphabetically.

-

Alphabetical Order: Bromo, Chloro, Trifluoromethoxy

-

Assign Locants:

-

Bromo is at position 2

-

Chloro groups are at positions 1 and 3 (written as 1,3-dichloro)

-

Trifluoromethoxy is at position 5

-

-

Combine: 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

This confirms that the provided name is the correct and preferred IUPAC name.

Workflow Visualization

The logical process for determining the IUPAC name of a polysubstituted benzene derivative can be represented as a workflow diagram.

Caption: Workflow for IUPAC Naming of Polysubstituted Benzenes.

Conclusion

Based on a systematic application of the IUPAC nomenclature rules, the name 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is unequivocally confirmed as the correct and preferred name for the specified chemical structure. The process prioritizes the lowest locant set for all substituents, followed by the alphabetical arrangement of the substituent names. This ensures a unique, standardized identifier for the compound within the global scientific community.

References

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene (CAS No. 118754-55-5). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the chemical's properties and ensuring its safe handling.

Chemical and Physical Properties

Limited experimental data for the physical and chemical properties of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene are publicly available. The following table summarizes computed data, providing estimations for key characteristics.[1]

| Property | Value | Source |

| Molecular Formula | C7H2BrCl2F3O | PubChem[1] |

| Molecular Weight | 309.89 g/mol | PubChem[1] |

| IUPAC Name | 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | PubChem[1] |

| CAS Number | 118754-55-5 | PubChem[1] |

| Appearance | White to pale yellow or clear colorless to pale yellow fused/crystalline solid or liquid as melt | Thermo Fisher Scientific[2] |

| Assay (GC) | ≥96.0% | Thermo Fisher Scientific[2] |

| XLogP3 | 5.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 307.86182 Da | PubChem[1] |

| Monoisotopic Mass | 307.86182 Da | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Complexity | 190 | PubChem[1] |

Hazard Identification and Safety Information

Based on aggregated GHS data, 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is classified as a warning-level hazard.[1]

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315)[1] |

| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation (H319)[1] |

Precautionary Statements: [1]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

Toxicological Data:

Experimental Protocols

Detailed experimental protocols specific to 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene are not available. However, the following general procedures for handling hazardous research chemicals, particularly halogenated aromatic compounds, should be strictly followed.

1. Hazard Assessment and Planning:

-

Before any experiment, conduct a thorough risk assessment.[3]

-

Review all available safety data, including this guide and any supplier-provided information.

-

Develop a standard operating procedure (SOP) for the specific experiment, detailing the steps to be taken to minimize exposure and in case of an emergency.[3]

2. Engineering Controls:

-

All work with 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]

-

Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6]

3. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

-

Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[5] No single glove material offers universal protection; therefore, glove selection should be based on the specific chemicals being used and the duration of contact.

-

Respiratory Protection: If there is a risk of generating aerosols or working outside of a fume hood, a respirator with an appropriate cartridge for organic vapors should be used.

4. Handling and Storage:

-

Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Keep containers tightly closed when not in use.

-

Use secondary containment (e.g., trays) to prevent the spread of spills.

-

Avoid direct contact with the chemical. Use appropriate tools for transfers.

5. Spill and Emergency Procedures:

-

Small Spills: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[7]

-

Large Spills: Evacuate the area and contact the institution's emergency response team.

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

6. Waste Disposal:

-

Dispose of all waste containing 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene in accordance with local, state, and federal regulations for hazardous waste.[4][8]

-

Collect waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.

Caption: Safe handling workflow for hazardous research chemicals.

References

- 1. 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | C7H2BrCl2F3O | CID 18947696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H32580.09 [thermofisher.com]

- 3. Experimental Operations | Chemistry [chemistry.stanford.edu]

- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene. This substrate is a valuable building block in medicinal chemistry and materials science, largely due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The selective functionalization of the carbon-bromine bond in the presence of two less reactive carbon-chlorine bonds allows for stepwise and controlled synthesis of complex biaryl and heteroaryl structures.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For polyhalogenated substrates like 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene, the selective coupling at the most reactive halogen site is crucial. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > OTf >> Cl.[2][3] This inherent reactivity difference allows for the selective coupling at the C-Br bond over the C-Cl bonds.

The presence of the electron-withdrawing trifluoromethoxy group and the two chlorine atoms makes the aryl bromide electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle.[4] However, for such challenging substrates, the choice of catalyst, ligand, and base is critical to achieve high yields and selectivity, while avoiding side reactions like dehalogenation or homocoupling.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the reaction with electron-deficient or sterically hindered aryl halides.[1][5]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene with Arylboronic Acids

| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |

| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Common and effective precatalysts that form the active Pd(0) species in situ.[1] |

| Ligand | SPhos, XPhos, or other Buchwald-type biaryl phosphines (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich ligands are crucial for promoting oxidative addition and reductive elimination with challenging substrates.[1][5] |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases are often more effective than weaker bases for these types of couplings.[5] |

| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.1 - 1.5 equivalents) | A slight excess of the boronic acid is typically used to drive the reaction to completion. |

| Solvent System | Anhydrous 1,4-Dioxane, Toluene, or THF, often with a small amount of water (e.g., 10:1 ratio) | Aprotic polar solvents are standard. Water can sometimes be beneficial for the transmetalation step.[6] |

| Temperature | 80 - 120 °C | The reaction temperature will need to be optimized, but a starting point in this range is common for aryl bromides.[6] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[1] |

Table 2: Troubleshooting and Optimization Strategy

| Issue | Potential Cause | Suggested Optimization |

| Low Conversion | Inefficient catalyst system or low temperature | Screen different bulky phosphine ligands (e.g., RuPhos, BrettPhos). Increase temperature in 10 °C increments. Increase catalyst loading. |

| Dehalogenation | Presence of hydride sources, inefficient coupling | Use anhydrous solvents and ensure the base is dry. A more active catalyst system can outcompete the dehalogenation pathway.[1] |

| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of inert gas.[1] |

| Low Selectivity (Reaction at C-Cl) | High temperature, highly active catalyst | If C-Cl coupling is observed, try reducing the reaction temperature or using a less active catalyst system for the initial C-Br coupling. |

| Protodeboronation | Unstable boronic acid | Use the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki Coupling

This protocol provides a starting point for the selective Suzuki coupling of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

-

SPhos (6 mol%)

-

Potassium phosphate (K₃PO₄), finely powdered (2.5 equiv)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed vial)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).

-

In a separate vial, weigh out Pd(OAc)₂ (3 mol%) and SPhos (6 mol%).

-

Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times.

-

Add the Pd(OAc)₂ and SPhos to the Schlenk flask under a positive flow of inert gas.

-

Add anhydrous, degassed 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).

-

Add degassed water (e.g., 1/10th of the volume of dioxane) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. This reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are prevalent structural motifs. The reaction's broad substrate scope, tolerance of various functional groups, and generally high yields have made it an indispensable tool for medicinal chemists and process developers.

This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of a challenging, electron-deficient, and sterically hindered substrate: 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene . The presence of multiple halogen substituents and a strong electron-withdrawing trifluoromethoxy group makes this substrate particularly relevant to the synthesis of complex molecules in drug discovery.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the arylamine product.

For sterically hindered and electron-poor aryl halides, the choice of ligand is crucial to facilitate both the oxidative addition and reductive elimination steps efficiently. Bulky, electron-rich phosphine ligands are typically employed to enhance catalyst activity and stability.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene is highly dependent on the careful selection of the following parameters:

-

Palladium Precursor: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd₂(dba)₃ is a direct source of Pd(0), Pd(OAc)₂ requires in situ reduction, which is often facilitated by the phosphine ligand.

-

Ligand: For challenging substrates like the one , bulky and electron-rich biarylphosphine ligands are generally the most effective. Ligands such as XPhos, RuPhos, and DavePhos have demonstrated broad utility in the amination of electron-deficient and sterically hindered aryl chlorides and bromides. The choice of ligand can significantly impact reaction rates and yields.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most commonly used bases for this transformation. The choice of base can also influence the tolerance of other functional groups in the substrates.

-

Solvent: Anhydrous, aprotic solvents are necessary for the reaction. Toluene and 1,4-dioxane are the most frequently used solvents. The choice of solvent can affect the solubility of the reagents and the reaction temperature.

-

Temperature: Reaction temperatures typically range from 80 to 110 °C. The optimal temperature will depend on the reactivity of the specific amine and the chosen catalyst system.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene with a generic amine. The specific quantities and conditions may require optimization for different amine substrates.

Materials:

-

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

-

Amine (e.g., primary or secondary aliphatic or aromatic amine)

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

-

Addition of Reagents: Add the base (e.g., 1.2-1.5 equivalents), 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene (1.0 equivalent), and the amine (1.1-1.2 equivalents).

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.

Data Presentation

The following tables summarize representative yields for the Buchwald-Hartwig amination of various aryl halides with different amine types, providing an indication of the expected outcomes for the amination of 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene.

Table 1: Amination with Primary Aliphatic Amines

| Aryl Halide | Amine | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Bromo-3,5-dichlorobenzene | n-Hexylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |

| 2-Bromo-1,3-dichlorobenzene | Cyclohexylamine | Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 100 | 80-90 |

| 4-Bromo-3,5-dimethylchlorobenzene | Benzylamine | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 110 | 88-96 |

Table 2: Amination with Secondary Aliphatic Amines

| Aryl Halide | Amine | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Bromo-3,5-dichlorobenzene | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 90-98 |

| 2-Bromo-1,3-dichlorobenzene | Piperidine | Pd₂(dba)₃ / RuPhos | LiHMDS | Dioxane | 100 | 85-95 |

| 4-Bromo-2,6-dichlorotoluene | Diethylamine | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 110 | 75-85 |

Table 3: Amination with Anilines

| Aryl Halide | Amine | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Bromo-3,5-dichlorobenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 80-90 |

| 2-Bromo-1,3-dichlorobenzene | 4-Methoxyaniline | Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 100 | 82-92 |

| 4-Bromo-2,6-dichlorotoluene | 3,5-Dimethylaniline | Pd₂(dba)₃ / DavePhos | NaOtBu | Toluene | 110 | 78-88 |

Mandatory Visualization

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Synthesis of Novel Compounds Using 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene as a versatile building block in the synthesis of novel compounds. The unique substitution pattern of this aromatic ring, featuring a reactive bromine atom for cross-coupling reactions and chloro and trifluoromethoxy groups that modulate the electronic and lipophilic properties, makes it an attractive starting material for the discovery of new chemical entities with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, enabling the formation of a wide range of biaryl and vinyl-aryl structures. These motifs are prevalent in many biologically active molecules.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene with a generic arylboronic acid.

Materials:

-

2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromo-1,3-dichloro-5-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-